n-(2,4-Dichloro-6-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dichloro-6-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H6Cl2N2O3 and a molecular weight of 249.05 g/mol . It is known for its applications in various fields, including pharmaceuticals, materials science, and environmental studies. The compound is characterized by its solid form, melting point of 124-128°C, and boiling point of 418.4°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-Dichloro-6-nitrophenyl)acetamide can be synthesized through the reaction of 2,4-dichloro-6-nitroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction typically involves dissolving 2,4-dichloro-6-nitroaniline in anhydrous tetrahydrofuran (THF), adding pyridine, and then adding acetic anhydride. The mixture is stirred overnight at room temperature under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichloro-6-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions:
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-Dichloro-6-nitrophenyl)acetamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of advanced materials with specific properties.
Environmental Studies: It is studied for its potential impact on the environment and its role in pollution control.
Mechanism of Action
The mechanism of action of N-(2,4-Dichloro-6-nitrophenyl)acetamide is not well-documented. its effects are likely related to its chemical structure, which allows it to interact with various molecular targets. The presence of electron-withdrawing groups (chlorine and nitro) on the aromatic ring may influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-nitroaniline: Similar in structure but lacks the acetamide group.
4,5-Dichloro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of the acetamide group.
1,2-Dichloro-4-methyl-5-nitrobenzene: Similar aromatic structure with different substituents.
Uniqueness
N-(2,4-Dichloro-6-nitrophenyl)acetamide is unique due to the presence of both chlorine and nitro groups on the aromatic ring, as well as the acetamide group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
65078-75-3 |
---|---|
Molecular Formula |
C8H6Cl2N2O3 |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
N-(2,4-dichloro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13) |
InChI Key |
HMZLGAJIRGFBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.